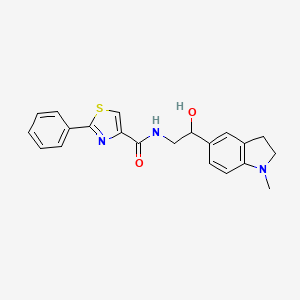![molecular formula C18H18N2O3 B2671804 N-ethyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide CAS No. 851989-02-1](/img/structure/B2671804.png)
N-ethyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazole is the parent compound for a vast class of heterocyclic aromatic organic compounds. These are azoles with an oxygen and a nitrogen separated by one carbon . Oxazoles are aromatic compounds but less so than the thiazoles .
Synthesis Analysis
The classic synthetic route to oxazoles is the Robinson–Gabriel synthesis by dehydration of 2-acylaminoketones . Other methods include the Fischer oxazole synthesis from cyanohydrins and aldehydes, and the reaction of α-haloketones and formamide .Molecular Structure Analysis
Oxazole has a five-membered ring structure with two heteroatoms, nitrogen and oxygen, separated by one carbon atom .Chemical Reactions Analysis
Oxazoles undergo various chemical reactions. Deprotonation occurs at C2. Formylation with dimethylformamide gives 2-formyloxazole . Electrophilic aromatic substitution takes place at C5, but requires electron-donating groups . Nucleophilic aromatic substitution takes place with leaving groups at C2 .Physical and Chemical Properties Analysis
Oxazole has a molar mass of 69.06 g/mol and a density of 1.050 g/cm^3 . It has a boiling point of 69.5 °C .Scientific Research Applications
Chemoselective Reactions
- Study 1: Chemoselective reactions of compounds containing nucleophilic centres have been studied, leading to the creation of hexahydro-4-pyrimidinones or oxazolidines. This research demonstrates the potential for creating diverse chemical structures through selective reactions, which may be relevant to compounds like N-ethyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide (Hajji et al., 2002).
Polymer-Bound Thiol Groups
- Study 2: The synthesis of a new 2-oxazoline monomer with a protected thiol group indicates the possibility of creating polymers with specific functional groups. This research could be relevant for understanding how similar compounds might be used in polymer synthesis (Cesana et al., 2007).
Macrocyclic and Oxazole Compounds
- Study 3: Research on the synthesis and structure of macrocyclic and oxazole compounds, including studies on their crystalline forms and intermolecular interactions, provides insights into the structural and chemical properties of similar compounds (Linden et al., 2006).
Antiallergy Agents
- Study 4: The development of N-(4-substituted-thiazolyl)oxamic acid derivatives as antiallergy agents demonstrates the therapeutic potential of structurally related compounds. This research may offer a perspective on potential medicinal applications (Hargrave et al., 1983).
Oxazolidinone-Type Drugs
- Study 5: The study of impurity profiles in oxazolidinone-type drugs indicates the importance of chemical analysis and purity assessment in pharmaceutical research, which could be applicable to related compounds (Thomasberger et al., 1999).
Cholinesterase Inhibition Studies
- Study 6: Research on N-aryl derivatives of acetamide compounds and their potential as cholinesterase inhibitors highlights the possibility of similar compounds being used in neurological research or drug development (Riaz et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Oxazolines, which are unsaturated analogues of oxazolidines and isomeric with isoxazolines, have been widely investigated for potential applications. These applications include use as ligands in asymmetric catalysis, as protecting groups for carboxylic acids, and increasingly as monomers for the production of polymers .
Properties
IUPAC Name |
N-ethyl-3-(2-oxo-1,3-benzoxazol-3-yl)-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-2-19(14-8-4-3-5-9-14)17(21)12-13-20-15-10-6-7-11-16(15)23-18(20)22/h3-11H,2,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMYJUMBHOHANI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CCN2C3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-ol](/img/structure/B2671722.png)
![N-(2,4-dimethylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2671724.png)
![4-(diethylsulfamoyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2671726.png)


![4-[1-(5-Phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]piperazin-2-one](/img/structure/B2671729.png)
![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2671730.png)


![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2671734.png)



![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-methoxybenzamide](/img/structure/B2671744.png)
